4-amino-N'-hydroxybutanimidamide
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Overview
Description
4-amino-N’-hydroxybutanimidamide is a chemical compound with the molecular formula C₄H₁₁N₃O and a molecular weight of 117.15 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group and a hydroxy group attached to a butanimidamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-hydroxybutanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobutanal with hydroxylamine, followed by subsequent steps to form the final product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for 4-amino-N’-hydroxybutanimidamide are not widely documented, the compound is generally produced in specialized laboratories and chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted butanimidamide derivatives .
Scientific Research Applications
4-amino-N’-hydroxybutanimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-N’-hydroxybutanimidamide involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-N’-hydroxybutanimidamide include:
4-amino-N-hydroxybutanamide: A closely related compound with similar functional groups.
4-amino-N’-hydroxybutanamide: Another similar compound with slight variations in its chemical structure.
Uniqueness
4-amino-N’-hydroxybutanimidamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable for research and industrial applications .
Properties
Molecular Formula |
C4H11N3O |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-amino-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H11N3O/c5-3-1-2-4(6)7-8/h8H,1-3,5H2,(H2,6,7) |
InChI Key |
YXAFRXCCWGNZFW-UHFFFAOYSA-N |
Isomeric SMILES |
C(C/C(=N/O)/N)CN |
Canonical SMILES |
C(CC(=NO)N)CN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.